3-(Carboxymethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
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Overview
Description
3-(Carboxymethyl)-4,6-dichloro-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-4,6-dichloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-4,6-dichloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(Carboxymethyl)-4,6-dichloro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-4,6-dichloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl and dichloro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(Carboxymethyl)-4-chloro-1H-indole-2-carboxylic acid: Lacks one chlorine atom, which may affect its reactivity and biological activity.
3-(Carboxymethyl)-1H-indole-2-carboxylic acid:
4,6-Dichloro-1H-indole-2-carboxylic acid: Lacks the carboxymethyl group, which may influence its solubility and reactivity.
Uniqueness
3-(Carboxymethyl)-4,6-dichloro-1H-indole-2-carboxylic acid is unique due to the presence of both carboxymethyl and dichloro substituents, which confer distinct chemical properties and potential for diverse applications in research and industry.
Properties
CAS No. |
147436-76-8 |
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Molecular Formula |
C11H7Cl2NO4 |
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-(carboxymethyl)-4,6-dichloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO4/c12-4-1-6(13)9-5(3-8(15)16)10(11(17)18)14-7(9)2-4/h1-2,14H,3H2,(H,15,16)(H,17,18) |
InChI Key |
GXJZWNPIQFHATE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2CC(=O)O)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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